molecular formula C10H7Cl2N5O2 B12811406 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol CAS No. 6961-74-6

4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol

Katalognummer: B12811406
CAS-Nummer: 6961-74-6
Molekulargewicht: 300.10 g/mol
InChI-Schlüssel: ACZWXTVOAORTTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinol core substituted with amino, dichloroanilino, and nitroso groups, which contribute to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitroso group to the pyrimidinol ring.

    Amination: Substitution of an amino group at the 4-position.

    Coupling Reaction: Attachment of the 3,4-dichloroanilino group through a coupling reaction.

These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitroso group to a nitro group.

    Reduction: Reduction of the nitroso group to an amino group.

    Substitution: Replacement of the dichloroanilino group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol, while reduction could produce 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinol
  • 4-Amino-6-(3,4-dichloroanilino)-5-nitro-2-pyrimidinol
  • 4-Amino-6-(3,4-dichloroanilino)-2-pyrimidinone

Uniqueness

4-Amino-6-(3,4-dichloroanilino)-5-nitroso-2-pyrimidinol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

6961-74-6

Molekularformel

C10H7Cl2N5O2

Molekulargewicht

300.10 g/mol

IUPAC-Name

6-amino-4-(3,4-dichloroanilino)-5-nitroso-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7Cl2N5O2/c11-5-2-1-4(3-6(5)12)14-9-7(17-19)8(13)15-10(18)16-9/h1-3H,(H4,13,14,15,16,18)

InChI-Schlüssel

ACZWXTVOAORTTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC2=NC(=O)NC(=C2N=O)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.